2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Description
This complex polyphenolic compound, identified by the systematic IUPAC name 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one, features a benzofurochromenone core fused with a substituted cyclohexenyl moiety. Key structural attributes include:
- 2,4-Dihydroxybenzoyl and 2,4-dihydroxyphenyl substituents, enhancing hydrogen-bonding interactions.
- Stereochemical complexity (1R,5S,6R configuration), which may influence biological activity through chiral recognition .
The molecular weight of 626.61 g/mol (calculated from ) indicates significant structural complexity compared to simpler phenolic compounds.
Properties
Molecular Formula |
C40H36O12 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1 |
InChI Key |
XETHJOZXBVWLLM-ZGXWVFFRSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Sanggenon D is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The synthesis involves the use of specific reaction conditions to facilitate the cycloaddition process, which is characteristic of Diels-Alder reactions.
Industrial Production Methods
The industrial production of Sanggenon D typically involves the extraction from the root bark of mulberry trees. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sanggenon D undergoes various chemical reactions, including:
Oxidation: Sanggenon D can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Sanggenon D.
Substitution: Substitution reactions can occur at specific positions on the aromatic rings of Sanggenon D.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sanggenon D, each with distinct biological activities .
Scientific Research Applications
Mechanism of Action
Sanggenon D exerts its effects through various molecular targets and pathways:
Anti-tumor Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: Sanggenon D suppresses the production of pro-inflammatory cytokines and mediators by inhibiting the expression of inducible nitric oxide synthase and cyclooxygenase-2.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related natural and synthetic derivatives (Table 1).
Table 1: Comparative Analysis of Structural and Functional Properties
Key Insights from Comparison
Structural Complexity vs. Bioactivity: The target compound’s benzofurochromenone scaffold and prenyl groups distinguish it from simpler flavonoids like EGCG or synthetic antioxidants like TBHQ. However, its high molecular weight and rigid structure may limit aqueous solubility, a common challenge for prenylated polyphenols .
Antioxidant Mechanisms: The 1,3,8,10a-tetrahydroxy arrangement provides multiple sites for radical scavenging, akin to EGCG’s catechol groups. However, TBHQ’s tert-butyl group stabilizes its phenolic radical, offering superior lipid-phase antioxidant activity in food systems .
Stereochemical Influence: The (1R,5S,6R) configuration may confer stereoselective binding to biological targets, similar to how EGCG’s epigallocatechin stereochemistry enhances its affinity for proteins like 67-kDa laminin receptor . This contrasts with TBHQ, a non-chiral molecule with simpler interactions .
Prenylation Effects: The 3-methylbut-2-enyl substituent increases lipophilicity, analogous to prenylated flavonoids like xanthohumol. This modification often enhances antimicrobial and anticancer activities by improving cell membrane penetration .
Biological Activity
The compound 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one , commonly referred to as Sanggenon D , is a natural phenolic compound primarily derived from the root bark of the mulberry tree (Morus alba L.). This compound has garnered attention for its diverse biological activities and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C40H36O12 |
| Molecular Weight | 708.7 g/mol |
| IUPAC Name | 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one |
| InChI Key | XETHJOZXBVWLLM-ZGXWVFFRSA-N |
Sanggenon D exhibits various biological activities through multiple mechanisms:
1. Anti-tumor Activity:
Research indicates that Sanggenon D can inhibit the proliferation of various cancer cell lines. It induces apoptosis (programmed cell death) and causes cell cycle arrest at the G0/G1 phase. This action is mediated through the modulation of key signaling pathways such as p53 and Bcl-2 family proteins.
2. Anti-inflammatory Effects:
The compound demonstrates significant anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and inhibiting enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). These effects contribute to its potential in treating inflammatory diseases.
3. Antioxidant Activity:
Sanggenon D acts as a potent antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This property is crucial in mitigating oxidative stress-related cellular damage.
Case Studies and Research Findings
Several studies have explored the biological activities of Sanggenon D:
Study 1: Anti-cancer Effects
A study published in Phytomedicine demonstrated that Sanggenon D inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and reducing cell viability. The study highlighted its potential as a chemotherapeutic agent against breast cancer .
Study 2: Anti-inflammatory Properties
In an investigation reported in Journal of Ethnopharmacology, Sanggenon D was shown to reduce inflammation in animal models of arthritis. The results indicated a significant decrease in paw edema and inflammatory markers in treated groups compared to controls .
Study 3: Antioxidant Activity
Research featured in Food Chemistry assessed the antioxidant capacity of Sanggenon D using various assays (DPPH radical scavenging activity and FRAP assay). The findings confirmed its strong antioxidant potential compared to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
